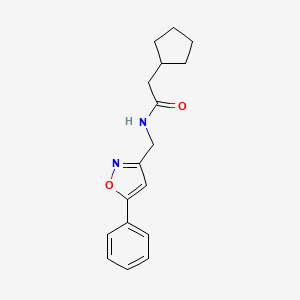
2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a chemical compound with the molecular formula C17H20N2O2 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, an isoxazole ring, and a phenyl group . The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms (one nitrogen and one oxygen). The phenyl group is a six-membered aromatic ring, and the cyclopentyl group is a five-membered aliphatic ring .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.359. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
A study by Evren et al. (2019) explored the synthesis of related compounds involving thiazole derivatives. These compounds were evaluated for their anticancer activity, particularly against human lung adenocarcinoma cells, showing notable selectivity and inducing apoptosis in cancer cells, although not as effectively as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which were used to create coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, highlighting the potential for such compounds in developing novel antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Antimicrobial Evaluation
Darwish, Atia, and Farag (2014) conducted a study on isoxazole-based heterocycles, including the synthesis of related cyanoacetamides. These compounds exhibited promising results in in vitro antibacterial and antifungal activities, underscoring their potential use in pharmaceutical applications (Darwish, Atia, & Farag, 2014).
Crystal Structure and Interaction Analysis
Gouda et al. (2022) analyzed a compound structurally similar to 2-cyclopentyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide, focusing on its crystal structure and noncovalent interactions. This study provided insights into the molecular interactions and stability of such compounds, relevant for drug design and material science applications (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(10-13-6-4-5-7-13)18-12-15-11-16(21-19-15)14-8-2-1-3-9-14/h1-3,8-9,11,13H,4-7,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSHQKSTXLKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
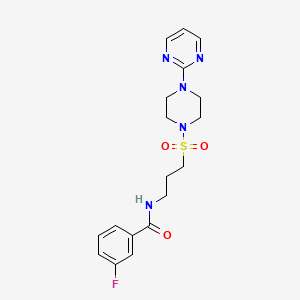
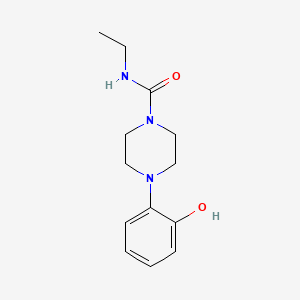
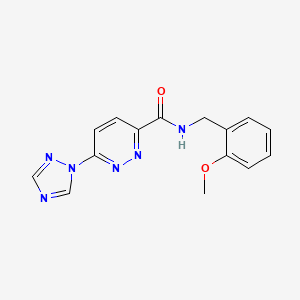

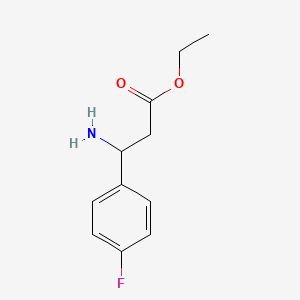
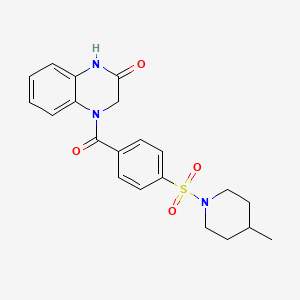
![2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2625850.png)

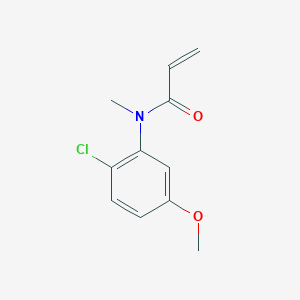


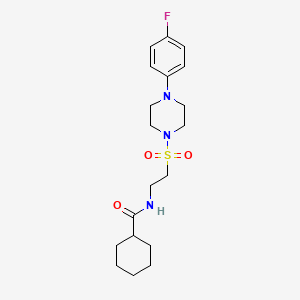
![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

